(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a naphthalene ring and a 4-methylphenyl group connected by a propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methylbenzaldehyde and 1-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to various halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases such as cancer and infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the naphthalene ring.
(E)-1-(4-methoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one: Similar structure with a methoxy group instead of a methyl group.
(E)-1-(4-chlorophenyl)-3-naphthalen-1-ylprop-2-en-1-one: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is unique due to the presence of both a naphthalene ring and a 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c1-15-9-11-18(12-10-15)20(21)14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCCLQQDGFXYFH-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420757 | |
Record name | NSC201545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56412-55-6 | |
Record name | NSC201545 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC201545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-METHYL-3-(1-NAPHTHYL)ACRYLOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.